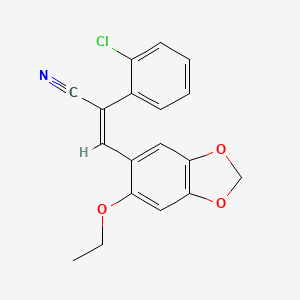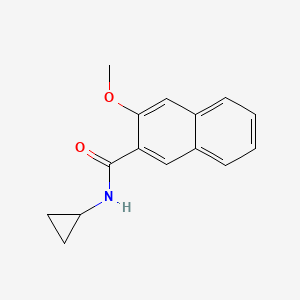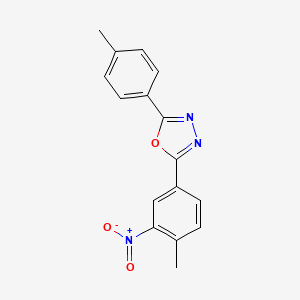![molecular formula C15H20N2OS B5720868 N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune response. Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are involved in the pathogenesis of various inflammatory diseases. MCC-950 has been shown to be effective in inhibiting the NLRP3 inflammasome in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases.
作用機序
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide inhibits this process by binding to the NLRP3 inflammasome and preventing the recruitment of caspase-1.
Biochemical and Physiological Effects:
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS) and the activation of the nuclear factor kappa B (NF-κB) pathway. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the innate immune response. However, one limitation of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Finally, the clinical development of N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide as a therapeutic agent for inflammatory diseases is an area of ongoing research.
合成法
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide was first synthesized by researchers at the University of Manchester in the United Kingdom. The synthesis method involves several steps, including the reaction of 3-methylbenzenamine with carbon disulfide to form 3-methylphenyl isothiocyanate, which is then reacted with cyclohexanecarboxylic acid to form N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and type 2 diabetes. In these studies, N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines, leading to a decrease in disease severity. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has also been shown to have a synergistic effect when combined with other anti-inflammatory agents, such as glucocorticoids and non-steroidal anti-inflammatory drugs (NSAIDs).
特性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTGFLJGIHOCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)

![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
